molecular formula C8H5Br2ClO B078963 2,2-Dibromo-1-(4-chlorophenyl)ethanone CAS No. 13651-12-2

2,2-Dibromo-1-(4-chlorophenyl)ethanone

Cat. No. B078963
CAS RN: 13651-12-2
M. Wt: 312.38 g/mol
InChI Key: UBWBLFIQIJHEDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2-Dibromo-1-(4-chlorophenyl)ethanone often involves complex chemical procedures. For example, 1,1′-[4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]diethanone was synthesized using specific reagents and conditions, highlighting the intricate nature of such synthetic processes (Sundar et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-Dibromo-1-(4-chlorophenyl)ethanone has been studied using various techniques. For instance, the molecular structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed using IR and single crystal X-ray diffraction studies, providing insights into the geometric and electronic structures of such compounds (Najiya et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2,2-Dibromo-1-(4-chlorophenyl)ethanone-related compounds are diverse. For instance, the reaction of 1-Acyl- and Aroyl-2-hydroxy-3,3-dimethylindolines with Arylamines catalyzed by BF3·Etherate leading to the formation of Dihydroindolo[1,2-c]quinazoline is an example of the complexity and variety of reactions these compounds can undergo (Harano et al., 2007).

Physical Properties Analysis

The physical properties of such compounds are often characterized through various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-[6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl]ethanone provided valuable information on its vibrational properties, which are crucial for understanding its physical characteristics (Song et al., 2008).

Chemical Properties Analysis

Chemical properties of 2,2-Dibromo-1-(4-chlorophenyl)ethanone and related compounds can be quite complex. The study of molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one by HF and density functional methods is an example of the detailed chemical property analysis these compounds undergo (Mary et al., 2015).

Scientific Research Applications

  • Moskvina et al. (2015) developed a sequence for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. This process involved the use of 1-(2,4-dihydroxyphenyl)ethanone or 1-(2-hydroxy-4-methoxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization to give an isoflavone (Moskvina, Shilin, & Khilya, 2015).

  • Zheng, Cui, and Rao (2014) synthesized the title compound (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime from dehydroabietic acid, examining its crystal structure and observing no directional interactions except van der Waals contacts in the crystal structure (Zheng, Cui, & Rao, 2014).

  • Yoon, Cho, and Kim (1998) prepared 1-aryl-2,2-dihalogenoethanone oximes, including 1-aryl-2,2-dibromoethanone oximes, and reacted them with tetrasulfur tetranitride to synthesize 3-aryl-4-halogeno-1,2,5-thiadiazoles, proposing a mechanism for the formation of these compounds (Yoon, Cho, & Kim, 1998).

  • Nenajdenko et al. (2005) discussed the conversion of arylalkylketones, including 1-(4-chlorophenyl)ethanone, into dichloroalkenes, focusing on catalytic methods and waste disposal (Nenajdenko, Korotchenko, Shastin, & Balenkova, 2005).

  • Miao et al. (2019) studied the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a new Acinetobacter sp. isolate, demonstrating its application in the stereoselective synthesis of a chiral intermediate of Miconazole (Miao, Liu, He, & Wang, 2019).

  • De-liang (2010) synthesized 2-chloro-1-(4-chlorophenyl) ethanone from chlorobenzene and chloroacetyl chloride and then prepared 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone from it under phase transfer catalysis (De-liang, 2010).

properties

IUPAC Name

2,2-dibromo-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWBLFIQIJHEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406138
Record name 2,2-dibromo-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-(4-chlorophenyl)ethanone

CAS RN

13651-12-2
Record name 2,2-dibromo-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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